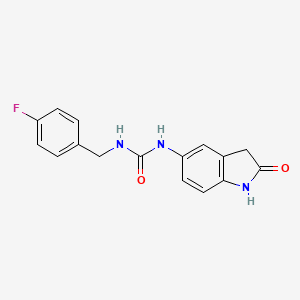

1-(4-Fluorobenzyl)-3-(2-oxoindolin-5-yl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Fluorobenzyl)-3-(2-oxoindolin-5-yl)urea is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is commonly referred to as FIIN-1 and has been found to have a range of biochemical and physiological effects.

Scientific Research Applications

Radiopharmaceutical Development

1-(4-Fluorobenzyl)-3-(2-oxoindolin-5-yl)urea and related compounds have been explored in the development of radiopharmaceuticals, particularly for positron emission tomography (PET). A notable example is the synthesis of potent nonpeptide CCR1 antagonists labeled with fluorine-18, a radioactive isotope used in PET imaging. This synthesis involves a module-assisted procedure that results in a compound with high radiochemical and chemical purity, along with significant radioactivity levels suitable for PET imaging applications. This approach highlights the compound's potential in tracking inflammatory processes and diseases (Mäding et al., 2006).

Antagonist Activity in Drug Discovery

The structural features of 1-(4-Fluorobenzyl)-3-(2-oxoindolin-5-yl)urea derivatives have been identified as critical for their activity as antagonists in various biological targets. For instance, the modification of this core structure has yielded compounds with significant Neuropeptide S (NPS) antagonist activity, emphasizing the importance of the urea functionality and the precise positioning of substituents for potent activity. Such studies contribute to our understanding of structure-activity relationships (SARs) and the development of therapeutic agents targeting specific receptors (Zhang et al., 2008).

Neuropharmacology and Compulsive Behavior

Compounds related to 1-(4-Fluorobenzyl)-3-(2-oxoindolin-5-yl)urea have been investigated for their roles in modulating orexin receptors, which are involved in regulating feeding, arousal, and stress. In a model of binge eating in female rats, selective antagonism at orexin-1 receptor (OX1R) mechanisms by related compounds demonstrated a reduction in compulsive food intake. This research points to the potential of such compounds in treating eating disorders and compulsive behavior, offering insights into the neuropharmacological mechanisms underlying these conditions (Piccoli et al., 2012).

Molecular Structure and Interaction Studies

The molecular structure and interaction capabilities of 1-(4-Fluorobenzyl)-3-(2-oxoindolin-5-yl)urea derivatives have been a focus of research, particularly in understanding their binding and hydrogen-bonding patterns. These studies, through crystallography and theoretical analyses, provide valuable insights into the molecular basis of the compound's interactions and its potential as a ligand in designing more effective therapeutic agents (Tutughamiarso et al., 2011).

properties

IUPAC Name |

1-[(4-fluorophenyl)methyl]-3-(2-oxo-1,3-dihydroindol-5-yl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14FN3O2/c17-12-3-1-10(2-4-12)9-18-16(22)19-13-5-6-14-11(7-13)8-15(21)20-14/h1-7H,8-9H2,(H,20,21)(H2,18,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOFDWDOUJFEFOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)NC(=O)NCC3=CC=C(C=C3)F)NC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2562998.png)

![N-Ethyl-N-[(3-fluoro-4-methoxyphenyl)methyl]but-2-ynamide](/img/structure/B2563000.png)

![N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2563004.png)

![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2563009.png)